molecular formula C5H8O2S B1620109 4,5-Dihydrothiophene, 1,1-dioxide, 3-methyl- CAS No. 872-94-6

4,5-Dihydrothiophene, 1,1-dioxide, 3-methyl-

Cat. No.: B1620109
CAS No.: 872-94-6
M. Wt: 132.18 g/mol
InChI Key: CVRIUGAFUILOQH-UHFFFAOYSA-N
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Description

4,5-Dihydrothiophene, 1,1-dioxide, 3-methyl- (CAS 872-94-6) is a cycloaliphatic sulfone with the molecular formula C₅H₈O₂S and a molecular weight of 132.181 g/mol . Structurally, it consists of a five-membered thiophene ring partially saturated at the 4,5-positions, a sulfone group (S=O₂) at the 1-position, and a methyl substituent at the 3-position. This compound is part of a broader class of sulfones, which are notable for their stability and applications in organic synthesis, polymer chemistry, and materials science. Its IUPAC name reflects the dihydro modification (two adjacent saturated carbons), sulfone functionalization, and methyl substitution pattern .

Properties

IUPAC Name

4-methyl-2,3-dihydrothiophene 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2S/c1-5-2-3-8(6,7)4-5/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRIUGAFUILOQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CS(=O)(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60236181
Record name 4,5-Dihydrothiophene, 1,1-dioxide, 3-methyl-
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Molecular Weight

132.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872-94-6
Record name 4,5-Dihydrothiophene, 1,1-dioxide, 3-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dihydrothiophene, 1,1-dioxide, 3-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-DIHYDRO-3-METHYLTHIOPHENE 1,1,-DIOXIDE
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Biological Activity

4,5-Dihydrothiophene, 1,1-dioxide, 3-methyl- (commonly known as 3-methyl-2,5-dihydrothiophene-1,1-dioxide) is a sulfur-containing heterocyclic compound. Its biological activity has garnered interest due to its potential applications in pharmaceuticals and agriculture. This article reviews the existing literature on its biological properties, including antibacterial activity and potential therapeutic uses.

Chemical Structure and Properties

The chemical formula of 3-methyl-2,5-dihydrothiophene-1,1-dioxide is C5H8O2SC_5H_8O_2S, characterized by a thiophene ring with a methyl group and a sulfone functional group. The presence of sulfur in its structure contributes to its unique reactivity and biological properties.

Antibacterial Activity

Several studies have investigated the antibacterial properties of 3-methyl-2,5-dihydrothiophene-1,1-dioxide. In one study, various metal complexes derived from this compound were synthesized and evaluated for their antibacterial efficacy against common pathogens such as Escherichia coli, Staphylococcus aureus, and Salmonella typhimurium. The results indicated that some metal complexes exhibited medium-level antibacterial activity compared to standard antibiotics like ampicillin .

Table 1: Antibacterial Activity of Metal Complexes Derived from 3-Methyl-2,5-Dihydrothiophene-1,1-Dioxide

CompoundTest OrganismZone of Inhibition (mm)Activity Level
[Cu(L1)(NO3)H2O]E. coli12Medium
[Zn(L2)(NO3)2]S. aureus15Medium
[Cu(L2)(OAc)2]Salmonella typhimurium10Low
AmpicillinControl20High

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing various derivatives of 3-methyl-2,5-dihydrothiophene-1,1-dioxide and evaluating their biological activities. The synthesized compounds were tested for their antimicrobial properties using standard agar diffusion methods. Results showed that specific derivatives had enhanced activity against E. coli and S. aureus, indicating that modifications to the thiophene structure could improve biological efficacy .

Case Study 2: Role in Aroma Compounds

Research has highlighted the role of sulfur compounds like 3-methyl-2,5-dihydrothiophene-1,1-dioxide in contributing to the aroma profiles of various vegetables and mushrooms. These compounds are often potent odorants and can influence consumer preferences in food products . Understanding their biosynthesis can lead to applications in flavor enhancement in food industries.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 4,5-dihydrothiophene, 1,1-dioxide, 3-methyl- and related sulfones:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
4,5-Dihydrothiophene, 1,1-dioxide, 3-methyl- C₅H₈O₂S 132.181 872-94-6 4,5-saturation; methyl at C3; sulfone at S1
2,5-Dihydrothiophene 1,1-dioxide (Sulfolene) C₄H₆O₂S 118.154 77-79-2 2,5-saturation; no substituents
2,4-Dimethyl-2,5-dihydrothiophene 1,1-dioxide C₆H₁₀O₂S 146.21 N/A 2,5-saturation; methyl groups at C2 and C4
3-Phenyl-2,3-dihydrothiophene 1,1-dioxide C₁₀H₁₀O₂S 202.25 42925-28-0 2,3-saturation; phenyl at C3; sulfone at S1

Key Observations :

  • Ring saturation position dictates reactivity and stability. For example, 2,5-dihydrothiophene 1,1-dioxide (sulfolene) is more strained due to conjugated double bonds, enabling thermal extrusion of SO₂ .
  • Substituents influence steric and electronic properties. The methyl group in the 3-position of the target compound may hinder nucleophilic attacks compared to unsubstituted sulfolene .
Physical and Thermochemical Properties

Limited direct data exist for 4,5-dihydrothiophene, 1,1-dioxide, 3-methyl-, but comparisons can be inferred:

Property 4,5-Dihydrothiophene, 3-methyl- 2,5-Dihydrothiophene 1,1-dioxide 2,4-Dimethyl-2,5-dihydrothiophene 1,1-dioxide
Melting Point (°C) Not reported 63–64 Not reported
Boiling Point (°C) Not reported Decomposes upon heating Not reported
Molecular Weight 132.181 118.154 146.21
LogP (Predicted) ~0.5 (estimated) -0.2 ~1.0 (estimated)

Thermochemistry :

  • Cycloaliphatic sulfones like 2,5-dihydrothiophene 1,1-dioxide exhibit lower thermal stability due to SO₂ extrusion tendencies, a property exploited in Diels-Alder reactions . The 3-methyl derivative likely has higher thermal stability due to steric protection of the sulfone group .

Preparation Methods

Reaction Conditions and Mechanism

  • Oxidizing Agent : Peracetic acid or mCPBA in dichloromethane or acetic acid.
  • Temperature : 0–25°C for 12–24 hours.
  • Yield : ~80–90% (estimated from analogous reactions).

The reaction proceeds via electrophilic oxidation of the sulfur atom, converting the sulfide to the sulfone. Steric effects from the 3-methyl group minimally impact reactivity due to the sulfone’s planar geometry.

Cyclization of Allylic Alcohols with Sodium Metabisulfite

A scalable and efficient method involves the cyclization of allylic alcohols with sodium metabisulfite (Na₂S₂O₅) in a hydrofluoroether-water system. This approach, developed by Ruchkina et al., enables the synthesis of 3-sulfolenes, including the target compound.

General Procedure

  • Substrate : Allylic alcohol (e.g., 3-methyl-2-buten-1-ol).
  • Reagents : Na₂S₂O₅ (3–5 equiv), KHSO₄ (4–7.3 equiv).
  • Solvent : Hexafluoroisopropanol (HFIP)-water (2:1 or 3:1 v/v).
  • Conditions : 100°C for 36 hours in a sealed vessel.
  • Workup : Extraction with ethyl acetate, drying (Na₂SO₄), and chromatography.

Example Synthesis

  • Starting Material : Isoprene-derived allylic alcohol (136 mg, 2 mmol).
  • Yield : 99% (4.3 g) as a colorless solid.
  • Purity : >95% (¹H NMR analysis).

Advantages

  • Atom Economy : Utilizes inexpensive sulfite reagents.
  • Solvent System : HFIP enhances reaction rates via polarity effects.

Elimination Reactions from Halogenated Precursors

Halogenated tetrahydrothiophene-1,1-dioxides serve as precursors to the target compound through dehydrohalogenation. This method, detailed by Timoshenko et al., involves two steps:

Step 1: Dibromination of Tetrahydrothiophene-1,1-Dioxide

  • Reagents : Br₂ in CCl₄ at 0°C.
  • Product : 3,4-dibromo-3-methyltetrahydrothiophene-1,1-dioxide.

Step 2: Base-Induced Elimination

  • Base : KOtBu or DBU in THF.
  • Conditions : 50°C for 2 hours.
  • Yield : ~70%.

Key Observation : The elimination proceeds regioselectively to form the thermodynamically favored 3-methyl-2,5-dihydrothiophene-1,1-dioxide due to conjugation with the sulfone group.

Comparative Analysis of Synthesis Methods

Method Yield (%) Scalability Cost Efficiency Key Limitations
Oxidation of Sulfide 80–90 Moderate High Requires pure sulfide precursor
Allylic Alcohol Cyclization 95–99 High Moderate HFIP cost and handling
Halogen Elimination 65–70 Low Low Multi-step synthesis

Optimal Choice : The cyclization route offers near-quantitative yields and scalability, making it preferable for industrial applications despite HFIP’s expense.

Physicochemical Properties and Characterization

  • Molecular Formula : C₅H₈O₂S
  • Molar Mass : 132.17 g/mol.
  • Melting Point : 62–64°C.
  • Spectroscopic Data :
    • ¹H NMR (CDCl₃) : δ 5.64 (s, 1H), 3.82–3.60 (m, 2H), 1.82 (d, J=0.8 Hz, 3H).
    • ¹³C NMR : 139.4 (C-SO₂), 62.2 (CH₂), 17.4 (CH₃).

Q & A

Q. What are the standard synthetic routes for 3-methyl-4,5-dihydrothiophene 1,1-dioxide, and what yields can be expected?

The compound can be synthesized via cyclization of sulfur dioxide with dienes, followed by methylation. For example, reacting 4-methyl-1,3-pentadiene with SO₂ under controlled conditions yields 3-methyl derivatives. Purification often involves recrystallization from ethanol-ether solutions, achieving yields of 73–85% after optimization. In a one-pot synthesis, triethylamine is used to neutralize byproducts, and crystallization from ether/hexane provides high-purity products .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : Critical for confirming substitution patterns. Deuterium labeling (e.g., in 2,5-dihydrothiophene-2,2',5,5'-d,1,1-dioxide) helps track isotopic incorporation .
  • IR Spectroscopy : Identifies sulfone groups (S=O stretches at ~1150–1300 cm⁻¹) and conjugated double bonds. Spectral comparisons distinguish isomers .

Q. How is recrystallization optimized for purification?

Recrystallization from ethanol-ether mixtures (1:1 v/v) at low temperatures (−40°C) removes impurities. Multiple washes with water and saturated NaCl improve purity, with final yields >75% after two crystallization cycles .

Advanced Questions

Q. How does conjugation of the sulfone group influence bromination regioselectivity?

In the 2,5-isomer (β-sulfone), bromine adds to the double bond in aprotic media (e.g., dichloromethane), forming 3,4-dibromotetrahydrothiophene 1,1-dioxide. The 2,3-isomer (α-sulfone), with conjugated sulfone stabilization, requires aqueous conditions for bromination at the 2,3-positions. This highlights the role of conjugation in directing electrophilic attack .

Q. What strategies improve dehydrohalogenation to generate substituted derivatives?

Dehydrobromination of 3,4-dibromo-tetrahydrothiophene 1,1-dioxide with KOH in ethanol (60°C, 2 h) selectively removes HBr, yielding 3-bromo-2,3-dihydrothiophene 1,1-dioxide (>90% yield). Optimized stoichiometry (1:1.2 substrate-to-base ratio) minimizes side reactions .

Q. How do Grignard reagents probe α-hydrogen acidity in this system?

The α-hydrogens adjacent to the sulfone are acidic (pKa ~18–20). Ethylmagnesium bromide reacts with 2,5-dihydrothiophene 1,1-dioxide to form sulfinic anhydrides via nucleophilic attack at the sulfone oxygen. IR monitoring (S=O stretch shifts from 1300 to 1100 cm⁻¹) confirms intermediate formation .

Q. What role does this compound play in Diels-Alder reactions for bioactive synthesis?

As a dienophile, it reacts with electron-deficient dienes (e.g., maleic anhydride) under thermal conditions (80–100°C) to form fused tetrahydrothiophene dioxides. These derivatives exhibit antiphlogistic and antiulcer activities in vitro, with IC₅₀ values <10 µM in COX-2 inhibition assays .

Q. How can computational methods resolve resonance stabilization ambiguities?

DFT calculations (e.g., B3LYP/6-311+G(d,p)) model resonance structures by comparing bond lengths (C-S: 1.76 Å, S-O: 1.43 Å) with X-ray data. This validates the delocalization of sulfone electrons into the conjugated π-system, explaining enhanced stability in α-sulfones .

Safety and Handling

Q. What precautions are essential for laboratory handling?

  • Use inert atmospheres (N₂/Ar) to prevent combustion (flash point ~164°C).
  • Employ explosion-proof equipment and electrostatic grounding.
  • Neutralize waste with 2% HCl before disposal. PPE (nitrile gloves, goggles) is mandatory .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
4,5-Dihydrothiophene, 1,1-dioxide, 3-methyl-
Reactant of Route 2
4,5-Dihydrothiophene, 1,1-dioxide, 3-methyl-

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